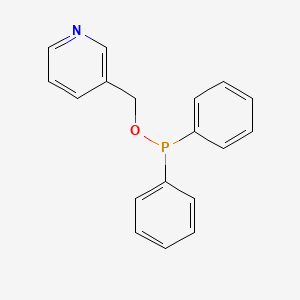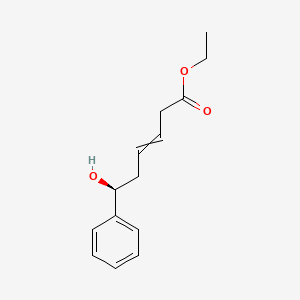![molecular formula C23H21N2P B12532556 1-[2-(Diphenylphosphanyl)phenyl]-3,5-dimethyl-1H-pyrazole CAS No. 709045-72-7](/img/structure/B12532556.png)
1-[2-(Diphenylphosphanyl)phenyl]-3,5-dimethyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Diphenylphosphanyl)phenyl]-3,5-dimethyl-1H-pyrazole is an organophosphorus compound known for its unique structure and versatile applications. This compound features a pyrazole ring substituted with diphenylphosphanyl and methyl groups, making it an interesting subject for research in coordination chemistry and catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Diphenylphosphanyl)phenyl]-3,5-dimethyl-1H-pyrazole typically involves the reaction of 1-(2-bromophenyl)-3,5-dimethyl-1H-pyrazole with diphenylphosphine chloride (Ph₂PCl) under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(Diphenylphosphanyl)phenyl]-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine group to secondary phosphines.
Substitution: The compound can participate in substitution reactions, where the diphenylphosphanyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride (LiAlH₄) is often employed for reduction reactions.
Substitution: Halogenated reagents, such as bromine or chlorine compounds, are used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Secondary phosphines.
Substitution: Various substituted pyrazole derivatives depending on the reagents used[][3].
Applications De Recherche Scientifique
1-[2-(Diphenylphosphanyl)phenyl]-3,5-dimethyl-1H-pyrazole has several scientific research applications:
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: The compound’s coordination complexes are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in catalysis, particularly in homogeneous catalysis for organic synthesis.
Mécanisme D'action
The mechanism of action of 1-[2-(Diphenylphosphanyl)phenyl]-3,5-dimethyl-1H-pyrazole involves its ability to act as a ligand, coordinating with metal centers. The diphenylphosphanyl group provides a strong binding site for metals, facilitating various catalytic processes. The pyrazole ring can also participate in coordination, enhancing the compound’s versatility in forming stable complexes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(diphenylphosphino)benzene: Another organophosphorus compound with similar coordination properties.
1,2-Bis(diphenylphosphino)ethane: Known for its use as a bidentate ligand in coordination chemistry.
Uniqueness
1-[2-(Diphenylphosphanyl)phenyl]-3,5-dimethyl-1H-pyrazole is unique due to its pyrazole ring, which provides additional coordination sites and enhances its stability in forming complexes. This makes it particularly valuable in catalytic applications where stability and versatility are crucial .
Propriétés
Numéro CAS |
709045-72-7 |
|---|---|
Formule moléculaire |
C23H21N2P |
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
[2-(3,5-dimethylpyrazol-1-yl)phenyl]-diphenylphosphane |
InChI |
InChI=1S/C23H21N2P/c1-18-17-19(2)25(24-18)22-15-9-10-16-23(22)26(20-11-5-3-6-12-20)21-13-7-4-8-14-21/h3-17H,1-2H3 |
Clé InChI |
YKMSSXKZFVDSRT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[3-(Triethoxysilyl)propyl]sulfanyl}ethan-1-amine](/img/structure/B12532474.png)

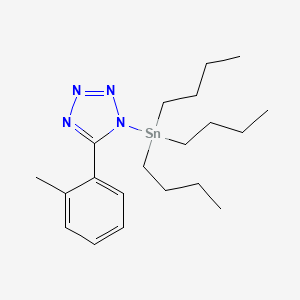
![1,3,5,7,7-Pentamethyl-8-(4-nitrophenyl)bicyclo[4.2.0]octa-2,4-diene](/img/structure/B12532501.png)
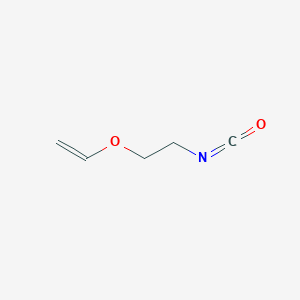
![2-Butanol, 1,4-bis[[1-(2-pyridinyl)ethylidene]amino]-](/img/structure/B12532512.png)
![1-[([1,1'-Biphenyl]-4-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12532517.png)
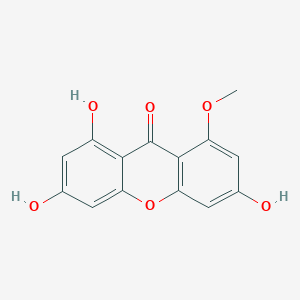
![Acetamide, N-[(1S,2R)-1-[(3,5-difluorophenyl)methyl]-3-[[[5-(2,2-dimethylpropyl)-2-(1H-imidazol-1-yl)phenyl]methyl]amino]-2-hydroxypropyl]-](/img/structure/B12532527.png)
![Diethyl [(anthracen-9-YL)(butylamino)methyl]phosphonate](/img/structure/B12532528.png)
![6-[(E)-prop-1-enyl]-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12532529.png)
![1-Phenylbicyclo[2.2.1]heptan-7-ol](/img/structure/B12532543.png)
